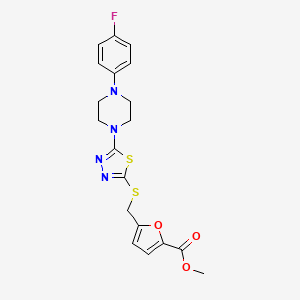
Methyl 5-(((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H19FN4O3S2 and its molecular weight is 434.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-(((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features several notable functional groups:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Piperazine derivative : A six-membered ring containing two nitrogen atoms, known for its role in various pharmaceuticals.
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated effective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
- Antimicrobial Properties : Some thiadiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
- Neuropharmacological Effects : The piperazine component is associated with neuroactive properties, potentially influencing serotonin and dopamine pathways, which may be beneficial in treating psychiatric disorders .
Biological Activity Data
The following table summarizes the biological activity data for compounds structurally related to this compound:
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 pathway |
| Thiadiazole Derivative B | U-937 (Leukemia) | 1.5 | Inhibits cell proliferation |
| Thiadiazole Derivative C | MRSA (Bacterial Infection) | 10.0 | Disrupts cell wall synthesis |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of thiadiazole derivatives against MCF-7 and A549 (lung cancer) cell lines. The results indicated that modifications in the thiadiazole ring significantly enhanced cytotoxicity, with some derivatives achieving IC50 values lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
Another research focused on the antibacterial properties of thiadiazole derivatives against ESKAPE pathogens (a group of antibiotic-resistant bacteria). Compounds showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as novel antibiotics .
Properties
IUPAC Name |
methyl 5-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S2/c1-26-17(25)16-7-6-15(27-16)12-28-19-22-21-18(29-19)24-10-8-23(9-11-24)14-4-2-13(20)3-5-14/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQYRGUTLLUMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














